molecular formula C34H34NOPS B13648164 (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13648164
M. Wt: 535.7 g/mol
InChI Key: XBSXYNDYLLPLCL-VGPLUOEVSA-N
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Description

®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, phenyl, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the stereoselective gem-dichlorocyclopropanation of methyl angelate, followed by acylation with aryl magnesium bromide (ArMgBr). Subsequent steps include the stereocontrolled introduction of the 3,4-methylenedioxyphenyl group and crucial regiocontrolled benzannulation to construct the core structure .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation to optimize reaction conditions and improve yields. For example, the preparation of substituted-benzyltriphenylphosphonium bromide salts under microwave irradiation has been shown to be efficient and yield high purity products .

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl or phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can regenerate the original sulfide.

Scientific Research Applications

®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and phenyl groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The compound’s ability to form stable complexes with transition metals also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of phosphanyl, phenyl, and naphthyl groups, which provide unique reactivity and binding properties. This makes it particularly valuable in coordination chemistry and as a versatile ligand in various applications.

Properties

Molecular Formula

C34H34NOPS

Molecular Weight

535.7 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(28-24-23-26-15-11-12-16-27(26)25-28)31-21-13-14-22-32(31)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h5-25,33H,1-4H3/t33-,38?/m0/s1

InChI Key

XBSXYNDYLLPLCL-VGPLUOEVSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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